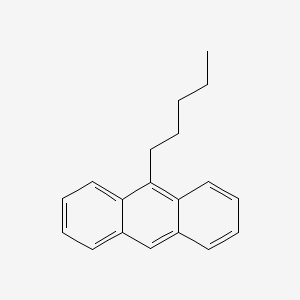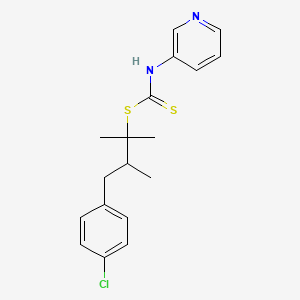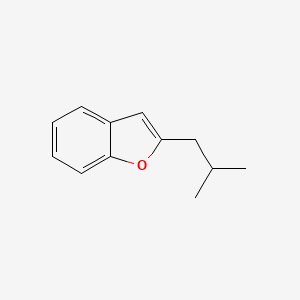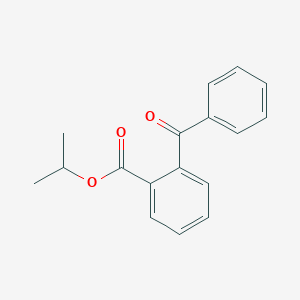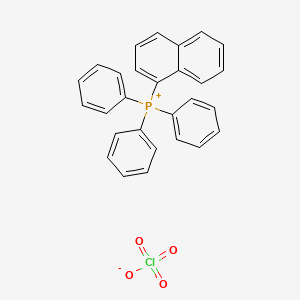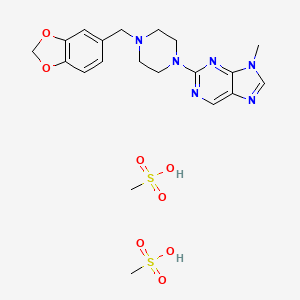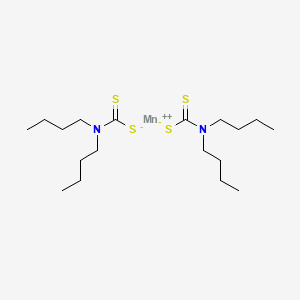
(Dibutylamino)methanedithioate manganese(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibutylamino)methanedithioate manganese(II) is a coordination compound where manganese(II) is complexed with (dibutylamino)methanedithioate ligands Manganese(II) is a transition metal known for its various oxidation states and catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dibutylamino)methanedithioate manganese(II) typically involves the reaction of manganese(II) salts with (dibutylamino)methanedithioate ligands under controlled conditions. One common method is to dissolve manganese(II) chloride in a suitable solvent, such as methanol, and then add (dibutylamino)methanedithioate ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of (dibutylamino)methanedithioate manganese(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Dibutylamino)methanedithioate manganese(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or elemental manganese .
Scientific Research Applications
(Dibutylamino)methanedithioate manganese(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing to explore its potential as an MRI contrast agent due to the paramagnetic properties of manganese(II).
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism of action of (dibutylamino)methanedithioate manganese(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese(II) center can undergo redox changes, enabling it to participate in electron transfer reactions. Additionally, the (dibutylamino)methanedithioate ligands can stabilize the manganese center and modulate its reactivity. Molecular targets and pathways involved include interactions with organic substrates and potential biological targets such as enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Manganese(II) ethylenediamine complexes
- Manganese(II) 1,3-propanediamine complexes
- Manganese(II) 1,4-butanediamine complexes
Uniqueness
(Dibutylamino)methanedithioate manganese(II) is unique due to the specific electronic and steric properties imparted by the (dibutylamino)methanedithioate ligands.
Properties
CAS No. |
23635-80-5 |
|---|---|
Molecular Formula |
C18H36MnN2S4 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
N,N-dibutylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C9H19NS2.Mn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QXDQSQFLCULCEC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


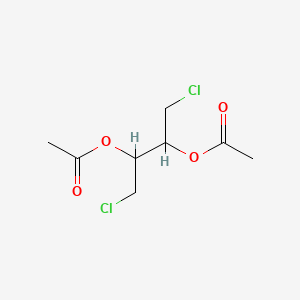
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
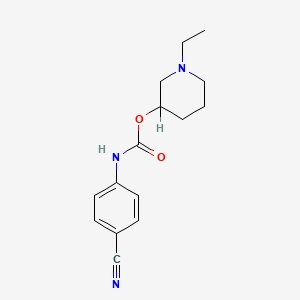
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)

![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
